4,4,4-Trifluorobutyric Acid
Overview
Description
4,4,4-Trifluorobutyric acid is an organic compound with the molecular formula C4H5F3O2. It is a colorless liquid that is soluble in water and has a strong acidic nature. This compound is widely used as a reagent in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,4-Trifluorobutyric acid can be synthesized through several methods. One common method involves the reaction of tetrafluoroacetyl chloride (C2F5COCl) with trimethylamine (N(CH3)3) . Another method includes the alkylation of glycine Schiff base with CF3-CH2-I under basic conditions, followed by the disassembly of the resultant alkylated Ni(II) complex to reclaim the chiral auxiliary and obtain this compound .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar synthetic routes but optimized for higher yields and cost-effectiveness. The process typically involves the use of recyclable chiral auxiliaries and efficient reaction conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
4,4,4-Trifluorobutyric acid is an important intermediate in organic synthesis and has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutyric acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved include the inhibition of specific enzymes and the modulation of receptor activities, which contribute to its bioactivity and therapeutic potential .
Comparison with Similar Compounds
4,4,4-Trifluorobutyric acid can be compared with other similar compounds such as:
- 3,3,3-Trifluoropropionic acid
- Difluoroacetic acid
- Heptafluorobutyric acid
- 2,2-Difluoropropionic acid
- Pentafluoropropionic acid
- Perfluoropentanoic acid
- 2-Fluoropropionic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific trifluoromethyl group attached to the butyric acid backbone. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high metabolic stability and lipophilicity .
Properties
IUPAC Name |
4,4,4-trifluorobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUCTMYLCMVYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380367 | |
Record name | 4,4,4-Trifluorobutyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-93-9 | |
Record name | 4,4,4-Trifluorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluorobutyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,4,4-Trifluorobutyric Acid?
A1: this compound, a fluorinated butyric acid derivative, has the molecular formula C4H5F3O2 and a molecular weight of 156.08 g/mol. While the provided research doesn't delve into detailed spectroscopic analysis, its rotational spectra and conformational analyses have been investigated. [] This type of analysis helps understand the molecule's 3D structure and preferred conformations.
Q2: How does fluorination impact the properties of amino acids?
A2: Research suggests that introducing fluorine atoms into amino acids significantly impacts their properties. For instance, highly fluorinated amino acids like this compound (Atb) can influence the stability of protein structures. Specifically, Atb has been shown to increase the stability of proteins containing beta-sheets, such as the protein G B1 domain. [] This stabilizing effect is attributed to the unique properties of fluorine, such as its high electronegativity and small size.
Q3: Can fluorination affect the helical propensity of amino acids?
A3: Yes, fluorination can significantly impact the helical propensity of amino acids. Studies have demonstrated that replacing hydrocarbon amino acids with their fluorinated counterparts can decrease helix propensity. [] This decrease can be substantial, reaching up to 24-fold or 1.72 kcal/mol/residue in some cases. This finding highlights that the fluoro-stabilization effect, while significant, should consider the potential reduction in helical propensity.
Q4: Are there any applications of this compound in material science?
A4: this compound has found use in modifying the surface properties of materials. One example is its application in the enzymatic surface functionalization of poly(L-lactic acid) (PLLA) films. [] In this context, the carboxylic acid functionality allows for enzymatic coupling to the PLLA surface, potentially altering its hydrophobicity and enabling further modifications.
Q5: Are there any computational studies on this compound?
A5: While the provided research doesn't explicitly mention computational studies on this compound, its rotational spectra analysis suggests the use of computational methods. [] Rotational spectroscopy data, often coupled with quantum chemical calculations, can provide insights into molecular geometries, vibrational frequencies, and other structural information.
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